1-Benzyl-4-hydroxypiperidine

Catalog No.
S749881
CAS No.
4727-72-4
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-hydroxypiperidine

CAS Number

4727-72-4

Product Name

1-Benzyl-4-hydroxypiperidine

IUPAC Name

1-benzylpiperidin-4-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synonyms

1-(Phenylmethyl)-4-piperidinol; 4-Hydroxy-1-benzylpiperidine; 4-Hydroxy-N-benzylpiperidine; N-Benzyl-4-hydroxypiperidine; NSC 72991; 1-(Phenylmethyl)-4-piperidin-ol;

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synthesis and Characterization:

1-Benzyl-4-hydroxypiperidine is a chemical compound with the formula C₁₂H₁₇NO. It can be synthesized through various methods, including reductive amination of benzylidenecyclohexanone with ammonia and subsequent reduction of the resulting imine []. The characterization of 1-benzyl-4-hydroxypiperidine typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential applications:

While research on 1-benzyl-4-hydroxypiperidine is limited, some studies have explored its potential applications:

  • Ligand studies: 1-Benzyl-4-hydroxypiperidine was used as an alternative molecule to study the ligand concentration attached to epoxy-activated Sepharose 6B, a chromatography resin used for protein purification []. This research helped in understanding the interaction between ligands and the resin surface.

1-Benzyl-4-hydroxypiperidine (CAS No.: 4727-72-4) is an organic compound containing a piperidine ring (six-membered nitrogenous heterocycle) with a benzyl group (phenyl-methyl) attached at the 1st position and a hydroxyl group (-OH) at the 4th position []. It is a colorless to light yellow liquid at room temperature []. This compound is not widely found in nature and is typically synthesized for research purposes.

The significance of 1-Benzyl-4-hydroxypiperidine lies in its use as a building block for the synthesis of various medicinally relevant compounds. Its structural features allow for further chemical modifications, leading to diverse and potentially active molecules.


Molecular Structure Analysis

The key feature of 1-Benzyl-4-hydroxypiperidine's structure is the piperidine ring, a common scaffold in many biologically active molecules. The presence of the benzyl group provides a hydrophobic (water-repelling) character, while the hydroxyl group introduces a hydrophilic (water-attracting) character. This combination can influence the compound's interaction with biological systems.

Another notable aspect is the stereochemistry. The molecule can exist in two mirror-image forms (enantiomers) due to the presence of a chiral center (asymmetric carbon) at the 4th position. The biological activity of a drug can be highly dependent on its specific enantiomer.


Chemical Reactions Analysis

Synthesis:

Several methods have been reported for the synthesis of 1-Benzyl-4-hydroxypiperidine. One common approach involves the reductive amination of 4-piperidone with benzylamine.

C5H9NO + C6H5CH2NH2 + H2 -> C12H17NO + H2O (Eq. 1)

Other Relevant Reactions:

Due to its reactive hydroxyl group, 1-Benzyl-4-hydroxypiperidine can undergo further chemical modifications. These can include:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Etherification: Reaction with alkyl halides to form ethers.
  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

The specific reactions employed depend on the desired product and the overall synthetic strategy.

Physical and Chemical Properties

  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and methanol [].
  • Stability: Stable under normal storage conditions [].

XLogP3

1.3

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4727-72-4

Wikipedia

1-Benzyl-4-hydroxypiperidine

Dates

Modify: 2023-08-15

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